molecular formula C26H31FN4O5 B2533399 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate CAS No. 1351596-67-2

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate

Cat. No. B2533399
CAS RN: 1351596-67-2
M. Wt: 498.555
InChI Key: PWSNWRNRRWDIHD-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a key component of many drugs and is used in a variety of applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Benzimidazole compounds, for example, have been known to exhibit a broad spectrum of biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

Research on structurally related compounds, such as pyrimido[1,2‐a]benzimidazoles, demonstrates the synthetic routes and chemical transformations these compounds can undergo. For instance, Troxler and Weber (1974) detailed the synthesis of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate and its derivatives through reactions involving 2-aminobenzimidazole and dimethyl acetylenedicarboxylate. Such studies highlight the synthetic versatility and potential modifications that can be applied to compounds like 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate for various applications (Troxler & Weber, 1974).

Potential Biological Activity

Compounds with similar structural motifs have been evaluated for their biological activities. For example, Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, indicating that similar compounds could have potential applications in developing new antimicrobial agents. The study found that certain structural features significantly impact activity against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).

Pharmacological Potential

Research on benzimidazole derivatives and related compounds has also explored their potential in pharmacological applications. For example, Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, highlighting the therapeutic potential of benzimidazole derivatives in treating diseases involving overexpression of specific enzymes. This suggests that the compound could be explored for similar pharmacological targets (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzimidazole derivatives have been used in medicinal chemistry and drug research development .

properties

IUPAC Name

2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O.C2H2O4/c1-17-11-22-23(12-18(17)2)29(16-27-22)14-20-7-9-28(10-8-20)15-24(30)26-13-19-3-5-21(25)6-4-19;3-1(4)2(5)6/h3-6,11-12,16,20H,7-10,13-15H2,1-2H3,(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSNWRNRRWDIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate

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